3-Amino-4-(trifluoromethyl)pyridine CAS number and properties
3-Amino-4-(trifluoromethyl)pyridine CAS number and properties
An In-depth Technical Guide to 3-Amino-4-(trifluoromethyl)pyridine
Introduction
3-Amino-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic organic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. As a substituted pyridine, it serves as a versatile synthetic intermediate or building block. The strategic placement of an amino (-NH₂) group and a trifluoromethyl (-CF₃) group on the pyridine ring imparts unique chemical properties that are highly sought after in modern chemical research and development.
The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties, lipophilicity, and metabolic stability of derivative molecules.[1] These characteristics are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates, often leading to enhanced binding affinity with biological targets and improved stability in vivo.[2] This guide provides a comprehensive overview of the chemical properties, safety information, synthesis, and applications of 3-Amino-4-(trifluoromethyl)pyridine for researchers and drug development professionals.
Chemical and Physical Properties
The properties of 3-Amino-4-(trifluoromethyl)pyridine have been compiled from various suppliers and databases. The quantitative data is summarized in Table 1.
Table 1: Physical and Chemical Properties of 3-Amino-4-(trifluoromethyl)pyridine
| Property | Value | Source(s) |
| CAS Number | 175204-80-5 | [1][2][3] |
| Molecular Formula | C₆H₅F₃N₂ | [3][4] |
| Molecular Weight | 162.12 g/mol | [2][5] |
| Appearance | Light yellow to yellow to orange solid powder or lump | [1][2][5] |
| Melting Point | 49-58 °C | [1][2][5][6] |
| Boiling Point | 63 °C @ 1.5 mmHg | [1][4][6] |
| Density | 1.368 ± 0.06 g/cm³ | [4] |
| Purity | Typically ≥98% | [1][3] |
| Solubility | Soluble in Methanol | [5] |
| Storage | Room Temperature; recommended in a cool, dark, and dry place (<15°C) | [1][3][5] |
Safety and Handling
3-Amino-4-(trifluoromethyl)pyridine is a chemical intermediate that must be handled with appropriate safety precautions in a laboratory setting. The following tables summarize the key GHS hazard information.
Table 2: GHS Hazard Statements
| Code | Statement |
| H302 | Harmful if swallowed.[5] |
| H315 | Causes skin irritation.[5] |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Note: Data for closely related isomers sometimes includes H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), indicating that caution is warranted.
Table 3: GHS Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |
| P264 | Wash skin thoroughly after handling.[7] |
| P270 | Do not eat, drink or smoke when using this product.[7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[5] |
Synthesis and Reactivity
The primary methods for synthesizing trifluoromethylpyridine (TFMP) derivatives involve either the construction of the pyridine ring from a trifluoromethyl-containing precursor or the modification of a pre-formed pyridine ring.[3] A common industrial route is the amination of a corresponding halogenated trifluoromethylpyridine.[8]
Example Experimental Protocol: Synthesis of an Amino-Trifluoromethylpyridine
While a specific, detailed protocol for the 3-amino-4-(trifluoromethyl)pyridine isomer was not available in the searched literature, the following procedure for the synthesis of the related 2-amino-4-trifluoromethylpyridine from 2-chloro-4-trifluoromethylpyridine is described in patent EP0228846A1 and serves as a representative example of the synthetic methodology.[6][8]
Objective: To synthesize 2-amino-4-trifluoromethylpyridine via nucleophilic aromatic substitution.
Materials:
-
2-chloro-4-trifluoromethylpyridine (14.5 g)
-
28% aqueous ammonia (108 mL)
-
200-mL autoclave
-
Standard laboratory glassware for filtration and drying
Procedure:
-
Charge a 200-mL autoclave with 14.5 g of 2-chloro-4-trifluoromethylpyridine and 108 mL of 28% aqueous ammonia.[6][8]
-
Seal the autoclave and heat the mixture to 180°C. The internal pressure will rise to approximately 20 atm.[6][8]
-
Maintain the reaction at 180°C for 10 hours with stirring.[6][8]
-
After the reaction period, allow the autoclave to cool to room temperature.[6][8]
-
Vent any residual pressure and carefully open the vessel.
-
The product will have crystallized out of the solution. Collect the resultant crystals by filtration.[6][8]
-
Wash the collected crystals with water to remove any residual ammonia and salts.[6][8]
-
Dry the crystals thoroughly to yield the final product, 2-amino-4-trifluoromethylpyridine.[6][8] The reported yield for this process is 10.2 g.[8]
This method demonstrates a robust pathway for introducing an amino group onto a trifluoromethylpyridine scaffold via amination of a chloro-precursor under high temperature and pressure.
Applications in Research and Drug Development
3-Amino-4-(trifluoromethyl)pyridine is a valuable building block for synthesizing more complex molecules with specific biological activities.[9] The trifluoromethylpyridine motif is a key structural feature in numerous active agrochemical and pharmaceutical ingredients.[2][10]
5.1 Role as a Pharmaceutical Intermediate: The presence of the CF₃ group often enhances metabolic stability and cell permeability of drug candidates.[11] The amino group provides a reactive handle for a variety of chemical transformations, such as amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions, allowing for its incorporation into diverse molecular scaffolds.[9]
5.2 Use in Kinase Inhibitor Synthesis: A significant application of aminotrifluoromethylpyridines is in the development of kinase inhibitors for oncology.[12] Kinases are critical enzymes in cell signaling pathways, and their deregulation is a hallmark of many cancers.[5] For example, derivatives of 2-amino-4-(trifluoromethyl)pyridine have been used to synthesize potent pan-class I PI3K/mTOR inhibitors like Bimiralisib (PQR309).[12] In these structures, the aminopyridine moiety often forms crucial hydrogen bonds within the kinase's ATP-binding pocket, contributing to the inhibitor's potency and selectivity.[12]
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the synthesis and application of 3-Amino-4-(trifluoromethyl)pyridine.
Caption: General synthesis workflow for aminotrifluoromethylpyridines.
Caption: Role as a building block in drug discovery targeting a signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anstarmaterial.com [anstarmaterial.com]
- 5. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 9. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of ‘DFG-out’ inhibitors of gatekeeper mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
